1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 14823-31-5
VCID: VC7815558
InChI: InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
SMILES: C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

CAS No.: 14823-31-5

Cat. No.: VC7815558

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one - 14823-31-5

Specification

CAS No. 14823-31-5
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 1-phenyl-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Standard InChI Key PSXCLWPFIRHOJO-UHFFFAOYSA-N
SMILES C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1
Canonical SMILES C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one consists of a partially saturated indazole ring system fused to a ketone group at position 4 and a phenyl substituent at position 1. The dihydroindazole moiety adopts a boat-like conformation, as evidenced by 1H^1\text{H} NMR coupling constants (J=11.614.0HzJ = 11.6–14.0 \, \text{Hz}) observed in related analogs . The ketone at C4 contributes to electrophilic reactivity, while the phenyl group enhances aromatic stacking interactions in biological targets .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies.

Table 1: Physicochemical Properties of 1-Phenyl-6,7-Dihydro-1H-Indazol-4(5H)-one

PropertyValueSource
Molecular FormulaC13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}
Molecular Weight226.27 g/mol
Exact Mass226.111 Da
Polar Surface Area34.89 Ų
LogP2.45
Melting Point182–185°C (analog 5F)

The compound’s stability under acidic conditions is demonstrated by its synthesis in methanol/HCl mixtures, while its moderate logP suggests suitability for drug discovery pipelines .

Synthetic Methodologies

Core Structure Synthesis

The parent compound is synthesized via cyclocondensation of 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate. For example, refluxing 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) with hydrazine hydrate in methanol yields 65% of the indazole product after 5 hours . Key steps include:

  • Knoevenagel Condensation: Cyclohexanone derivatives react with aldehydes (e.g., indole-3-carboxaldehyde) in dimethylsulfoxide/piperidine to form α,β-unsaturated ketones.

  • Hydrazine Cyclization: Hydrazine hydrate induces ring closure, forming the dihydroindazole core.

Spirocyclic Derivatives

Magnesium-mediated conjugate addition of bromoform to (E)-5-arylmethylene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones under N2\text{N}_2 produces spiro[cyclopropane-indazole] derivatives in 58–72% yields . The reaction proceeds via a radical mechanism, with bromoform acting as a dibromocarbene source.

Table 2: Reaction Conditions for Spirocyclic Analog Synthesis

SubstrateConditionsYield
(E)-5-Benzylidene derivativeMg, Bromoform, THF, 25°C68%
(E)-5-(4-Cl-benzylidene)Mg, Bromoform, THF, 25°C72%

Biological Analog Synthesis

Introducing electron-withdrawing groups (e.g., bromo, methoxy) at the indole position enhances DNA gyrase inhibition. For instance, 1-(6-hydroxy-4-(5-bromo-1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one exhibits a binding energy of -7.0 kcal/mol against Staphylococcus aureus gyrase .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (300 MHz, DMSO): Key signals include a singlet at δ 11.97 ppm (indazole NH), aromatic multiplets at δ 7.23–7.42 ppm (phenyl and indole protons), and methyl singlets at δ 1.21–2.00 ppm .

  • 13C^{13}\text{C} NMR: Peaks at δ 210.50 ppm (ketone C=O), δ 158.38 ppm (aromatic C-O), and δ 55.11 ppm (methoxy group) confirm substituent placement .

Infrared Spectroscopy

Strong absorption bands at 1690–1714 cm⁻¹ (ketone C=O stretch) and 3412 cm⁻¹ (OH stretch) are observed in analogs .

Reactivity and Applications

Biological Activity

Docking studies reveal hydrogen bonding interactions with DNA gyrase residues (e.g., GLU-50, ARG-76), suggesting antibacterial potential . The 5-methoxy indole derivative (5C) shows enhanced solubility (LogP = 1.89) compared to the parent compound .

Material Science Applications

Spirocyclic derivatives exhibit rigid, three-dimensional architectures suitable for metal-organic frameworks (MOFs). The cyclopropane ring in spiro compounds enhances thermal stability, with decomposition temperatures exceeding 250°C .

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